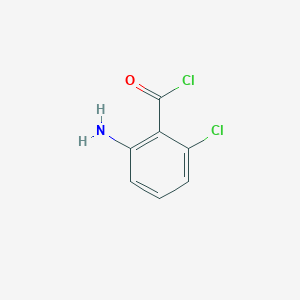

2-Amino-6-chlorobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPVXZJPRBZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664748 | |

| Record name | 2-Amino-6-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227328-16-7 | |

| Record name | 2-Amino-6-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2-Amino-6-chlorobenzoyl chloride

An In-Depth Technical Guide to 2-Amino-6-chlorobenzoyl chloride

Disclaimer: Direct experimental data for 2-Amino-6-chlorobenzoyl chloride (CAS No. 227328-16-7) is scarce in publicly available literature. This guide has been compiled by leveraging data from its precursor, 2-Amino-6-chlorobenzoic acid, and the structurally related compound, 2-Chlorobenzoyl chloride. Inferred properties and protocols are clearly indicated and should be treated as estimations.

Abstract

2-Amino-6-chlorobenzoyl chloride is a substituted aromatic acyl chloride. Possessing a highly reactive acyl chloride functional group, as well as an amino group, this compound is a potentially valuable, bifunctional building block in organic synthesis. Its structure suggests utility in the preparation of a variety of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a summary of its known and inferred properties, a detailed experimental protocol for its synthesis, and an overview of its potential reactivity and handling considerations.

Chemical and Physical Properties

The properties of 2-Amino-6-chlorobenzoyl chloride are not extensively documented. The following tables summarize the available data for the target compound, its precursor (2-Amino-6-chlorobenzoic acid), and a related compound (2-Chlorobenzoyl chloride) to provide a comparative overview.

Table 1: Properties of 2-Amino-6-chlorobenzoyl chloride and Related Compounds

| Property | 2-Amino-6-chlorobenzoyl chloride | 2-Amino-6-chlorobenzoic acid | 2-Chlorobenzoyl chloride |

| CAS Number | 227328-16-7[1] | 2148-56-3[2] | 609-65-4 |

| Molecular Formula | C₇H₅Cl₂NO | C₇H₆ClNO₂[3] | C₇H₄Cl₂O |

| Molecular Weight | 190.03 g/mol | 171.58 g/mol [3] | 175.01 g/mol |

| Appearance | Inferred: Solid | Light yellow to off-white crystal powder[3] | Clear colorless to very slightly yellow liquid[4] |

| Melting Point | Not available | 158-160 °C[5] | -4 to -3 °C |

| Boiling Point | Not available | Not available | 238 °C |

| Density | Not available | Not available | 1.382 g/mL at 25 °C |

| Solubility | Inferred: Reacts with water and alcohols. Soluble in aprotic organic solvents. | Soluble in methanol. Very soluble in water.[5] | Decomposes in water. Soluble in acetone, ether, and alcohol.[4] |

Synthesis and Experimental Protocols

Synthetic Pathway

The synthesis involves the conversion of the carboxylic acid group of 2-Amino-6-chlorobenzoic acid into an acyl chloride functionality.

Experimental Protocol: Synthesis from 2-Amino-6-chlorobenzoic acid

This protocol is a general procedure for the synthesis of benzoyl chlorides from benzoic acids and should be adapted and optimized for the specific substrate.[6]

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalyst (optional, e.g., a few drops of dimethylformamide - DMF)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (for HCl and SO₂)

-

Stirring plate and stir bar

-

Heating mantle

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering, which would hydrolyze the product.

-

Charging the Flask: To the flask, add 2-Amino-6-chlorobenzoic acid (1.0 eq). Add an anhydrous solvent such as toluene (approximately 5-10 mL per gram of benzoic acid).

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension. If using a catalyst like DMF, it can be added at this stage. The addition of thionyl chloride is often exothermic.

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-Amino-6-chlorobenzoyl chloride can be purified by vacuum distillation or by recrystallization if it is a solid.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic and corrosive gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Reactivity, Handling, and Safety

Reactivity

2-Amino-6-chlorobenzoyl chloride is expected to be a highly reactive compound due to the acyl chloride group.

-

Nucleophilic Acyl Substitution: The acyl chloride is susceptible to attack by nucleophiles. It will react readily with water to hydrolyze back to the carboxylic acid. It will also react with alcohols to form esters, and with amines to form amides.[8]

-

Amino Group Reactivity: The amino group can also participate in reactions. It can be acylated, alkylated, or diazotized. The presence of both the amino and acyl chloride groups on the same molecule may lead to polymerization or other intramolecular reactions under certain conditions.

Handling and Storage

Due to its reactivity, particularly with moisture, 2-Amino-6-chlorobenzoyl chloride should be handled under anhydrous conditions in an inert atmosphere. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9]

Safety Information

While a specific Safety Data Sheet (SDS) for 2-Amino-6-chlorobenzoyl chloride is not widely available, the hazards can be inferred from related compounds like 2-chlorobenzoyl chloride and other aminobenzoyl chlorides.

-

Hazards: Expected to be corrosive and a lachrymator. Causes severe skin burns and eye damage.[10] Harmful if swallowed or inhaled.[11] Reaction with water can release corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[11]

Table 2: Inferred GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[11] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

Spectral Data

No experimental spectral data for 2-Amino-6-chlorobenzoyl chloride was found in the searched literature. For reference, the ¹H NMR spectral data for the related compound, 2-chlorobenzoyl chloride, in CDCl₃ shows signals in the aromatic region between 7.25 and 8.08 ppm.[12] It is expected that the ¹H NMR spectrum of 2-Amino-6-chlorobenzoyl chloride would also show aromatic protons in a similar region, with an additional broad signal for the amino (-NH₂) protons. The IR spectrum would be expected to show a strong carbonyl (C=O) stretch for the acyl chloride around 1750-1800 cm⁻¹ and N-H stretches for the primary amine around 3300-3500 cm⁻¹.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for 2-Amino-6-chlorobenzoyl chloride. As a highly reactive chemical intermediate, it is unlikely to be stable under physiological conditions and is primarily of interest for its synthetic applications. Its precursor, 2-Amino-6-chlorobenzoic acid, has been investigated for potential antimicrobial and anti-inflammatory properties and is used as an intermediate in the synthesis of pharmaceuticals.[3][13]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis workflow and a potential subsequent reaction.

References

- 1. CAS#:227328-16-7 | Benzoyl chloride, 2-amino-6-chloro- (9CI) | Chemsrc [chemsrc.com]

- 2. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 5. 2-Amino-6-chlorobenzoic acid | 2148-56-3 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 8. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 11. file.ambeed.com [file.ambeed.com]

- 12. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

2-Amino-6-chlorobenzoyl chloride CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzoyl chloride (CAS No. 227328-16-7), a chemical intermediate of interest in organic synthesis and potentially in the development of novel therapeutics. Due to the limited availability of public data on this specific compound, this guide also draws upon information from structurally similar compounds to provide a broader context for its potential properties and reactivity.

Chemical Identity and Identifiers

2-Amino-6-chlorobenzoyl chloride is a substituted aromatic acyl chloride. The presence of an amino group, a chloro group, and a reactive acyl chloride moiety on the benzene ring makes it a versatile building block in medicinal chemistry and material science.

Table 1: Chemical Identifiers for 2-Amino-6-chlorobenzoyl chloride

| Identifier | Value | Source |

| CAS Number | 227328-16-7 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | |

| IUPAC Name | 2-Amino-6-chlorobenzoyl chloride | |

| InChI | InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H,10H2 | [2] |

| InChIKey | QMVPVXZJPRBZKZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)C(=O)Cl)Cl | [2] |

Physicochemical Properties

Table 2: Predicted and Comparative Physicochemical Properties

| Property | 2-Amino-6-chlorobenzoyl chloride (Predicted) | 2-Chlorobenzoyl chloride (Experimental) | Source |

| Melting Point | Data not available | -4 to -3 °C | |

| Boiling Point | Data not available | 238 °C | |

| Density | Data not available | 1.382 g/mL at 25 °C | |

| LogP | 2.88 | 2.9 (XLogP3) | [1] |

| PSA (Polar Surface Area) | 43.09 Ų | 17.07 Ų | [1] |

| Water Solubility | Likely reacts | Reacts |

Synthesis and Reactivity

Proposed Synthesis

A definitive, published experimental protocol for the synthesis of 2-Amino-6-chlorobenzoyl chloride is not currently available. However, based on standard organic chemistry principles, the most probable synthetic route involves the chlorination of its corresponding carboxylic acid, 2-Amino-6-chlorobenzoic acid (CAS No. 2148-56-3).[3][4] Common chlorinating agents for this type of transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The general reaction is as follows:

Caption: Proposed synthesis of 2-Amino-6-chlorobenzoyl chloride.

A potential challenge in this synthesis is the presence of the amino group, which can react with the chlorinating agent. Protection of the amino group may be necessary prior to the chlorination step, followed by deprotection.

Reactivity

As an acyl chloride, 2-Amino-6-chlorobenzoyl chloride is expected to be a reactive compound. The acyl chloride functional group is a good electrophile and will readily undergo nucleophilic acyl substitution reactions. It is expected to react with water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively. The presence of the amino and chloro substituents on the aromatic ring will influence the reactivity of the acyl chloride and the aromatic ring itself.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Amino-6-chlorobenzoyl chloride is not publicly available. However, based on the reactivity of acyl chlorides, it should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

Table 3: Inferred Hazards and Precautions

| Hazard | Precaution |

| Corrosive | Avoid contact with skin, eyes, and mucous membranes. |

| Moisture sensitive | Handle and store under anhydrous conditions. |

| Lachrymator | Avoid inhalation of fumes. |

| Toxicity | The toxicological properties have not been thoroughly investigated. |

Applications in Research and Drug Development

While specific applications of 2-Amino-6-chlorobenzoyl chloride are not well-documented, its structure suggests potential utility as an intermediate in the synthesis of various biologically active molecules. Substituted benzoyl chlorides are known to be precursors for a range of pharmaceuticals and agrochemicals. The 2-amino-6-chloro substitution pattern could be a key feature in the design of novel compounds targeting specific biological pathways.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or use of 2-Amino-6-chlorobenzoyl chloride are not available in the reviewed literature. Researchers planning to work with this compound would need to develop their own procedures, likely adapting protocols for similar substituted benzoyl chlorides.

Logical Workflow for Chemical Information Retrieval

The process of gathering information for this technical guide involved a systematic search for a compound with limited public data. The following diagram illustrates a generalized workflow for such a chemical information retrieval process.

Caption: Generalized workflow for chemical information retrieval.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment or experimental validation. The information provided, particularly where inferred from analogous compounds, should be treated with caution. Always consult primary literature and official safety documentation before handling any chemical substance.

References

- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]

- 2. 2-Amino-6-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-6-chlorobenzoic acid, 98% 2148-56-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors for 2-Amino-6-chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors for 2-Amino-6-chlorobenzoyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the preparation of this versatile building block.

Overview of Synthetic Strategies

The synthesis of 2-Amino-6-chlorobenzoyl chloride predominantly proceeds through two main precursors: 2-Amino-6-chlorobenzoic acid and 6-chloro-isatoic anhydride . The choice of precursor often depends on the availability of starting materials, desired scale of synthesis, and process safety considerations. This guide will explore the synthesis of each precursor and its subsequent conversion to the target acid chloride.

Synthesis via 2-Amino-6-chlorobenzoic Acid

2-Amino-6-chlorobenzoic acid is a common and direct precursor to 2-Amino-6-chlorobenzoyl chloride. The synthesis involves the formation of the carboxylic acid followed by its conversion to the acid chloride.

Preparation of 2-Amino-6-chlorobenzoic Acid

Two primary routes for the synthesis of 2-Amino-6-chlorobenzoic acid are outlined below, starting from either 2-chloro-6-nitrobenzoic acid or 2-amino-6-chlorobenzonitrile.

Method A: Reduction of 2-Chloro-6-nitrobenzoic Acid

This method involves the reduction of the nitro group of 2-chloro-6-nitrobenzoic acid to an amine.

-

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, a solution of cerium(III) chloride (0.16 mol) and 2-methoxy-phenol (0.19 mol) in ethanol is prepared.

-

Potassium chloride solution (400-500 mL) is added, and the mixture is heated to 60-65°C with stirring (160-190 rpm).

-

A solution of 2-chloro-6-nitrobenzoic acid (0.13 mol) is slowly added, followed by a solution of potassium bisulfite (200 mL).

-

The stirring speed is increased to 260-310 rpm, and the mixture is refluxed for 5-8 hours.[1][2]

-

After cooling to 15-19°C, the precipitated solid is filtered.

-

The filtrate is treated with diammonium hydrogen citrate solution, concentrated under reduced pressure, and the resulting solid is filtered, washed, and recrystallized from ethyl acetate to yield 2-amino-6-chlorobenzoic acid.[1][2]

-

Method B: Hydrolysis of 2-Amino-6-chlorobenzonitrile

This route involves the hydrolysis of the nitrile group of 2-amino-6-chlorobenzonitrile.

-

Experimental Protocol:

-

In a 250 mL round-bottom flask, 2-amino-6-chlorobenzonitrile (5 g, 32.77 mmol) is dissolved in 50 mL of 30% potassium hydroxide solution.

-

3 mL of 30% hydrogen peroxide is added, and the mixture is refluxed overnight (approximately 12 hours).[2]

-

After completion, the reaction mixture is cooled and washed with ether and dichloromethane.

-

The aqueous layer is acidified, and the product is extracted with dichloromethane and ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to give 2-amino-6-chlorobenzoic acid.[2]

-

| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| A | 2-Chloro-6-nitrobenzoic acid | Potassium bisulfite, Cerium(III) chloride | 65 | 8 | ~90 |

| B | 2-Amino-6-chlorobenzonitrile | Potassium hydroxide, Hydrogen peroxide | Reflux | 12 | ~94 |

Table 1. Comparison of Synthesis Methods for 2-Amino-6-chlorobenzoic Acid.

Conversion of 2-Amino-6-chlorobenzoic Acid to 2-Amino-6-chlorobenzoyl Chloride

The conversion of the carboxylic acid to the acid chloride requires a chlorinating agent. Due to the presence of the reactive amino group, protection is often necessary to prevent side reactions. A common strategy is the in-situ formation of the hydrochloride salt.

-

Experimental Protocol:

-

2-Amino-6-chlorobenzoic acid is suspended in an inert solvent such as toluene or dichloromethane.

-

To protect the amino group, hydrogen chloride gas can be bubbled through the suspension, or the pre-formed hydrochloride salt can be used.

-

Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

-

The reaction mixture is then gently heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-Amino-6-chlorobenzoyl chloride hydrochloride.

-

| Chlorinating Agent | Solvent | Temperature | Notes |

| Thionyl Chloride (SOCl₂) | Toluene | Reflux | Gaseous byproducts (SO₂, HCl) are easily removed. |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane | Room Temp to Reflux | Milder conditions, requires catalytic DMF. Gaseous byproducts (CO, CO₂, HCl). |

Table 2. Reaction Conditions for the Formation of 2-Amino-6-chlorobenzoyl Chloride.

Caption: Synthesis of 2-Amino-6-chlorobenzoyl Chloride from 2-Amino-6-chlorobenzoic Acid.

Synthesis via 6-Chloro-isatoic Anhydride

An alternative route to 2-Amino-6-chlorobenzoyl chloride involves the use of 6-chloro-isatoic anhydride. This precursor can be synthesized and then converted to the target molecule.

Preparation of 6-Chloro-isatoic Anhydride

Method: Chlorination of Isatoic Anhydride

-

Experimental Protocol:

-

Isatoic anhydride (1 mol) is suspended in glacial acetic acid (1000 g).

-

The suspension is heated to 75-80°C.

-

Chlorine gas is passed through the suspension with stirring until the reaction is complete (monitored by melting point of a sample, >270°C). This typically takes 12-14 hours.[1]

-

The reaction mixture is cooled, and the solid product is filtered.

-

The filter cake is washed extensively with water and dried to yield 6-chloro-isatoic anhydride.[1]

-

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| Isatoic Anhydride | Chlorine Gas | Glacial Acetic Acid | 75-80 | 12-14 |

Table 3. Synthesis of 6-Chloro-isatoic Anhydride.

Conversion of 6-Chloro-isatoic Anhydride to 2-Amino-6-chlorobenzoyl Chloride

The conversion of 6-chloro-isatoic anhydride to the acid chloride is a less commonly documented direct pathway. A plausible theoretical pathway involves reaction with a strong chlorinating agent that can open the anhydride ring and form the acid chloride.

-

Theoretical Experimental Protocol:

-

6-Chloro-isatoic anhydride is suspended in a high-boiling inert solvent.

-

A strong chlorinating agent such as phosphorus pentachloride (PCl₅) is added.

-

The mixture is heated to effect ring-opening and formation of the acid chloride.

-

The progress of the reaction would need to be monitored by techniques such as IR or NMR spectroscopy.

-

Upon completion, the product would be isolated by distillation under reduced pressure or crystallization.

-

Caption: Synthesis of 2-Amino-6-chlorobenzoyl Chloride from 6-Chloro-isatoic Anhydride.

Conclusion

This guide has detailed the primary synthetic routes to 2-Amino-6-chlorobenzoyl chloride, focusing on the key precursors: 2-Amino-6-chlorobenzoic acid and 6-chloro-isatoic anhydride. The synthesis via 2-Amino-6-chlorobenzoic acid is well-documented, with established protocols for both the formation of the acid and its subsequent conversion to the acid chloride, which often involves protection of the amino group. The pathway through 6-chloro-isatoic anhydride presents a viable alternative, though the direct conversion to the acid chloride is less reported and may require further process development. The selection of the optimal synthetic route will depend on specific laboratory or industrial capabilities and economic considerations.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Amino-6-chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-amino-6-chlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Due to the limited availability of direct experimental data for this specific compound, this guide infers its reactivity based on the well-established chemistry of its constituent functional groups—aromatic amine, benzoyl chloride, and the electronic and steric effects of its substituents.

Core Reactivity Profile

2-Amino-6-chlorobenzoyl chloride possesses two primary reactive sites: the highly electrophilic acyl chloride and the nucleophilic amino group. The interplay between these functionalities, influenced by the chloro substituent, dictates its overall reactivity.

Electrophilic Reactivity at the Acyl Chloride

The acyl chloride group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[1] This reactivity is central to its use in synthetic chemistry.

-

Reaction with Amines (Amidation): It is expected to react readily with primary and secondary amines to form the corresponding amides. This reaction is typically rapid and can be carried out under mild conditions.[2] The Schotten-Baumann reaction conditions, which utilize an aqueous base, are often employed for such transformations.[3][4]

-

Reaction with Alcohols (Esterification): Alcohols will react to form esters. These reactions are generally facile.[1]

-

Reaction with Thiols (Thioesterification): Thiols, being excellent nucleophiles, will react to produce thioesters.[1]

-

Hydrolysis: Like most acyl chlorides, it will react with water to hydrolyze back to the parent carboxylic acid, 2-amino-6-chlorobenzoic acid. This necessitates the use of anhydrous conditions for its synthesis and storage.[2]

Nucleophilic and Other Reactivity of the Amino Group

The presence of the amino group introduces a nucleophilic center and the potential for other transformations characteristic of aromatic amines.

-

Acylation: The amino group itself can be acylated, leading to di-acylated products if reaction conditions are not carefully controlled.

-

Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid). This diazonium intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a range of functional groups.

-

Basicity: The amino group imparts basic properties to the molecule, allowing for the formation of salts with acids.

Intramolecular Reactivity: A Key Feature

A significant aspect of the reactivity of 2-amino-substituted benzoyl chlorides is their propensity for intramolecular cyclization. In the case of 2-amino-6-chlorobenzoyl chloride, it is expected to be unstable and readily cyclize to form a derivative of isatoic anhydride, especially upon heating or in the presence of a base.[5][6] The formation of isatoic anhydride from anthranilic acid and phosgene is a well-documented example of this type of cyclization.[5][7]

Influence of Substituents on Reactivity

The reactivity of the benzoyl chloride core is modulated by the electronic and steric effects of the ortho-amino and meta-chloro substituents.

-

Ortho-Amino Group: The amino group is an activating, ortho-, para-director in electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the aromatic ring. In the context of the benzoyl chloride, this electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon. However, its ortho position introduces significant steric hindrance, which can influence the approach of nucleophiles. Furthermore, the ortho-amino group can participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the acyl chloride.

-

Meta-Chloro Group: The chlorine atom is a deactivating, ortho-, para-director.[8] From the meta position relative to the acyl chloride, it primarily exerts an electron-withdrawing inductive effect. This effect will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The combined electronic effects of an electron-donating amino group and an electron-withdrawing chloro group, along with the steric hindrance from the ortho-amino group, result in a complex and nuanced reactivity profile. The overall reactivity towards nucleophiles is likely a balance of these competing factors.

Quantitative Reactivity Data (Inferred)

For nucleophilic attack on the benzoyl chloride, a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction.[9] The σ values for an ortho-amino group and a meta-chloro group would be needed to predict the precise impact on the reaction rate. Due to the lack of specific data, the following table presents a qualitative summary of the expected reactivity.

| Nucleophile Class | Reagent Example | Expected Product | Relative Reactivity (Inferred) | Reaction Conditions |

| Primary Amines | Aniline | N-phenyl-2-amino-6-chlorobenzamide | High | Schotten-Baumann[3][4] |

| Secondary Amines | Diethylamine | N,N-diethyl-2-amino-6-chlorobenzamide | High | Anhydrous, base catalyst |

| Alcohols | Ethanol | Ethyl 2-amino-6-chlorobenzoate | Moderate | Anhydrous, may require heating |

| Phenols | Phenol | Phenyl 2-amino-6-chlorobenzoate | Moderate | Schotten-Baumann[3] |

| Water | H₂O | 2-Amino-6-chlorobenzoic acid | High | Spontaneous |

| Thiols | Ethanethiol | S-ethyl 2-amino-6-chlorobenzothioate | High | Anhydrous, base catalyst |

Key Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions involving 2-amino-6-chlorobenzoyl chloride.

General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is adapted from the classical Schotten-Baumann reaction.[3][13][14]

-

Dissolve the amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Add an aqueous solution of a base (e.g., 2M NaOH, 2.0 eq.).

-

Cool the biphasic mixture in an ice bath with vigorous stirring.

-

Slowly add a solution of 2-amino-6-chlorobenzoyl chloride (1.1 eq.) in the same organic solvent.

-

Continue stirring at room temperature for 1-3 hours.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for Ester Synthesis

-

Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2-amino-6-chlorobenzoyl chloride (1.1 eq.) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and a typical experimental workflow for the use of 2-amino-6-chlorobenzoyl chloride.

Caption: Key reaction pathways of 2-amino-6-chlorobenzoyl chloride.

Caption: A typical experimental workflow for amidation.

Safety Information

2-Amino-6-chlorobenzoyl chloride should be handled with care in a well-ventilated fume hood. As an acyl chloride, it is corrosive and a lachrymator. It will react with moisture in the air and on skin, releasing HCl. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

References

- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]

- 2. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 10. pharmacy180.com [pharmacy180.com]

- 11. researchgate.net [researchgate.net]

- 12. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. Schotten-Baumann_reaction [chemeurope.com]

Potential Research Areas for 2-Amino-6-chlorobenzoyl Chloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chlorobenzoyl chloride is a versatile bifunctional reagent with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its unique substitution pattern, featuring a nucleophilic amino group and an electrophilic acyl chloride on a chlorinated benzene ring, offers a gateway to a diverse range of molecular architectures. This technical guide explores potential research avenues for this compound, focusing on the synthesis of bioactive heterocycles, and provides detailed hypothetical experimental protocols and data presentation to stimulate further investigation. While direct literature on the extensive applications of 2-Amino-6-chlorobenzoyl chloride is emerging, its structural motifs are present in a variety of pharmacologically active molecules. This whitepaper aims to bridge the gap by proposing tangible research directions.

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules, particularly those containing heterocyclic scaffolds, continue to be a major source of new drugs. 2-Amino-6-chlorobenzoyl chloride presents itself as a valuable starting material for the construction of such scaffolds. The presence of both an amine and a highly reactive acyl chloride group on the same aromatic ring allows for a variety of intramolecular and intermolecular cyclization reactions. The chlorine substituent can further modulate the electronic properties and metabolic stability of the resulting molecules, potentially enhancing their pharmacological profiles. This guide outlines key research areas where 2-Amino-6-chlorobenzoyl chloride can be employed to generate libraries of compounds for biological screening.

Core Physicochemical and Reactivity Data

A thorough understanding of the physicochemical properties and reactivity of 2-Amino-6-chlorobenzoyl chloride is crucial for designing synthetic strategies.

| Property | Value | Reference |

| CAS Number | 227328-16-7 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | N/A |

| Molecular Weight | 190.03 g/mol | N/A |

| Appearance | Likely a solid | Inferred |

| Reactivity | The acyl chloride is highly reactive towards nucleophiles such as alcohols, amines, and water. The amino group is a nucleophile and can participate in reactions such as acylation and alkylation. | [2] |

Potential Research Areas and Synthetic Strategies

The dual functionality of 2-Amino-6-chlorobenzoyl chloride makes it an ideal candidate for the synthesis of various fused heterocyclic systems. Below are proposed research areas with detailed hypothetical experimental protocols.

Synthesis of Bioactive Quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. 2-Amino-6-chlorobenzoyl chloride can serve as a key building block for the synthesis of novel 8-chloro-substituted quinazolinones.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 8-chloro-quinazolinones.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-8-chloro-4(3H)-quinazolinone

-

Step 1: Amide Formation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the solution to 0 °C in an ice bath. To this, add a solution of the desired primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM). Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amide.

-

Step 2: Cyclization. Dissolve the crude amide from Step 1 in anhydrous toluene. Add triphosgene (0.5 eq) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-alkyl/aryl-8-chloro-4(3H)-quinazolinone.

Hypothetical Data Table:

| R-Group | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| Phenyl | 75 | 7.2-8.1 (m, Ar-H) | 120-165 (Ar-C, C=O) | [M+H]⁺ |

| 4-Methoxyphenyl | 72 | 3.8 (s, OCH₃), 6.9-8.0 (m, Ar-H) | 55.5, 114-165 (Ar-C, C=O) | [M+H]⁺ |

| Cyclohexyl | 68 | 1.2-2.1 (m, Cy-H), 7.1-7.8 (m, Ar-H) | 25-45 (Cy-C), 120-165 (Ar-C, C=O) | [M+H]⁺ |

Synthesis of Novel Benzodiazepine Scaffolds

Benzodiazepines are a well-established class of psychoactive drugs. The unique substitution pattern of 2-Amino-6-chlorobenzoyl chloride could lead to the synthesis of novel benzodiazepine analogs with potentially improved therapeutic indices.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 7-chloro-1,4-benzodiazepine-2,5-diones.

Experimental Protocol: Synthesis of 7-Chloro-3-substituted-1,4-benzodiazepine-2,5-dione

-

Step 1: Amide Coupling. To a solution of an N-protected α-amino acid ester (e.g., Boc-glycine methyl ester, 1.0 eq) in anhydrous DCM, add 2-Amino-6-chlorobenzoyl chloride (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC. After completion, dilute with DCM and wash with 1M citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give the crude dipeptide intermediate.

-

Step 2: Deprotection. Dissolve the crude dipeptide in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected intermediate.

-

Step 3: Intramolecular Cyclization. Suspend the hydrochloride salt in toluene and add a catalytic amount of acetic acid. Reflux the mixture using a Dean-Stark apparatus for 18-24 hours. Cool the reaction mixture, remove the solvent, and purify the residue by flash chromatography (silica gel, ethyl acetate/hexane) to yield the 7-chloro-3-substituted-1,4-benzodiazepine-2,5-dione.

Hypothetical Data Table:

| α-Amino Acid Side Chain (R) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

| H (from Glycine) | 65 | 3.9 (s, CH₂), 7.3-7.9 (m, Ar-H), 8.5 (br s, NH) | 45.2, 122-140 (Ar-C), 168.1, 170.5 (C=O) | Calculated [M+H]⁺ |

| CH₃ (from Alanine) | 62 | 1.5 (d, CH₃), 4.2 (q, CH), 7.3-7.9 (m, Ar-H) | 18.5, 52.8, 122-140 (Ar-C), 167.9, 172.3 (C=O) | Calculated [M+H]⁺ |

| CH₂Ph (from Phenylalanine) | 58 | 3.1-3.3 (m, CH₂), 4.5 (t, CH), 7.1-7.9 (m, Ar-H) | 38.1, 58.2, 122-140 (Ar-C), 167.5, 171.8 (C=O) | Calculated [M+H]⁺ |

Potential Biological Targets and Screening Strategies

Based on the core structures that can be synthesized from 2-Amino-6-chlorobenzoyl chloride, several biological targets can be explored.

Logical Workflow for Biological Evaluation:

Caption: Workflow for synthesis and biological evaluation.

-

Quinazolinone Derivatives: These compounds could be screened against a panel of cancer cell lines to assess their antiproliferative activity. Promising candidates could then be evaluated for their ability to inhibit specific kinases that are often dysregulated in cancer, such as EGFR, VEGFR, or CDKs.

-

Benzodiazepine Analogs: These novel scaffolds should be screened for their binding affinity to GABA-A receptors. Further in vitro and in vivo models of anxiety, epilepsy, and insomnia could be employed to determine their therapeutic potential.

Conclusion and Future Directions

2-Amino-6-chlorobenzoyl chloride is a promising, yet underexplored, building block in medicinal chemistry. The synthetic routes and potential biological targets outlined in this guide provide a framework for initiating research programs aimed at discovering novel therapeutic agents. Future work should focus on the practical execution of these proposed syntheses, the thorough characterization of the resulting compounds, and their systematic evaluation in relevant biological assays. The exploration of other heterocyclic systems accessible from this versatile reagent, such as benzothiazoles and acridones, also represents a fertile ground for future research. The insights gained from these studies will undoubtedly contribute to the expanding arsenal of small molecules for the treatment of human diseases.

References

Technical Guide: Safety Data for 2-Amino-6-chlorobenzoyl chloride

Chemical Identification

| Identifier | Value | Source |

| Chemical Name | 2-Amino-6-chlorobenzoyl chloride | Chemsrc[1] |

| CAS Number | 227328-16-7 | Chemsrc[1] |

| Molecular Formula | C7H5Cl2NO | Chemsrc[1] |

| Molecular Weight | 190.027 g/mol | Chemsrc[1] |

| Synonyms | Benzoyl chloride, 2-amino-6-chloro- | Chemsrc[1] |

Hazard Identification and Classification

No specific GHS classification was found for 2-Amino-6-chlorobenzoyl chloride. The following data is for the surrogate, 2-Chlorobenzoyl chloride, and should be treated as indicative.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

Signal Word: Danger[3]

Hazard Pictograms:

-

Corrosion

First-Aid Measures

The following first-aid measures are based on data for 2-Chlorobenzoyl chloride and are provided as general guidance.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2] |

Handling and Storage

| Aspect | Recommendations |

| Handling | Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[2][5] |

| Storage | Store locked up. Keep container tightly closed in a dry and well-ventilated place.[2][5] Keep away from heat, sparks, and open flames.[5] |

Physical and Chemical Properties

Limited data is available for 2-Amino-6-chlorobenzoyl chloride. The following table includes available data for the target compound and surrogate.

| Property | Value | Compound |

| Molecular Weight | 190.027 g/mol | 2-Amino-6-chlorobenzoyl chloride[1] |

| PSA | 43.09000 | 2-Amino-6-chlorobenzoyl chloride[1] |

| LogP | 2.88240 | 2-Amino-6-chlorobenzoyl chloride[1] |

| Melting Point | -4 - -3 °C | 2-Chlorobenzoyl chloride[6] |

| Boiling Point | 238 °C | 2-Chlorobenzoyl chloride[6] |

| Flash Point | 124 °C | 2-Chlorobenzoyl chloride[6] |

| Density | 1.382 g/mL at 25 °C | 2-Chlorobenzoyl chloride[7] |

Toxicological Information

No specific toxicological data was found for 2-Amino-6-chlorobenzoyl chloride. The following is for 2-Chlorobenzoyl chloride.

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Material is extremely destructive to tissues of the mucous membranes and upper respiratory tract, eyes, and skin.[8]

Experimental Protocols

No experimental protocols for the determination of safety data for 2-Amino-6-chlorobenzoyl chloride were found in the search results.

Visualizations

The following diagram illustrates a logical workflow for the safe handling of a corrosive chemical like 2-Amino-6-chlorobenzoyl chloride, based on general laboratory safety principles.

Caption: Logical workflow for the safe handling of corrosive chemicals.

References

- 1. CAS#:227328-16-7 | Benzoyl chloride, 2-amino-6-chloro- (9CI) | Chemsrc [chemsrc.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 8. 2-Chlorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

Navigating the Bioactive Landscape of 2-Amino-6-chlorobenzoyl Chloride Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with substituted benzoyl derivatives emerging as a promising scaffold. Among these, derivatives of 2-Amino-6-chlorobenzoyl chloride hold potential for exhibiting a range of biological activities. While direct and extensive research on the biological activities of derivatives synthesized specifically from 2-Amino-6-chlorobenzoyl chloride is limited in publicly accessible literature, valuable insights can be gleaned from structurally related compounds, particularly those sharing the 2-amino-chlorobenzoyl moiety. This technical guide synthesizes the preliminary biological findings on these related compounds, offering a foundational understanding for future research and development in this area.

Anticancer Activity: Insights from Structurally Related Compounds

Research into N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives has revealed dose-dependent inhibitory effects on the viability of human leukemia cell lines, Jurkat and HL-60RG.[1][2] These findings suggest that the aminobenzoyl scaffold, a core component of the title compounds, could be a key contributor to cytotoxic activity against cancer cells.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these related benzamidoxime derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzamidoximes with chloride substitutes | Jurkat | >5, <10 | [1] |

| Benzamidoximes with chloride substitutes | HL-60RG | >5, <10 | [1] |

Antimicrobial Potential: A Look at Related Heterocyclic Systems

For instance, novel amide derivatives of 2-aminobenzothiazole have been synthesized and tested for their antimicrobial activity.[1] These studies provide a basis for exploring the potential of 2-Amino-6-chlorobenzoyl chloride derivatives as antimicrobial agents, possibly through their conversion to analogous heterocyclic systems.

Experimental Protocols: A Methodological Framework

To aid in the design of future studies, this section outlines the typical experimental methodologies employed in the assessment of anticancer and antimicrobial activities of related compounds.

Anticancer Activity Assays

Cell Viability Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., Jurkat, HL-60RG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity Assays

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Mechanisms and Signaling Pathways

While the precise mechanisms of action for 2-Amino-6-chlorobenzoyl chloride derivatives are yet to be elucidated, studies on related compounds offer some clues. For instance, benzamidoxime derivatives have been shown to induce a transient cell-cycle delay at low concentrations and cell death at higher concentrations in leukemia cells.[1][2] This suggests a potential interference with cell cycle regulation or the induction of apoptosis.

The following diagram illustrates a generalized workflow for the initial biological screening of novel chemical entities like 2-Amino-6-chlorobenzoyl chloride derivatives.

Caption: A generalized workflow for the synthesis and preliminary biological evaluation of novel chemical derivatives.

The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated based on the observed activities of related compounds, such as the induction of apoptosis.

Caption: A hypothetical signaling pathway for apoptosis induction by a bioactive compound.

Conclusion and Future Directions

The preliminary biological data from structurally related compounds suggest that derivatives of 2-Amino-6-chlorobenzoyl chloride represent a scaffold with potential for development as anticancer and antimicrobial agents. The presence of the 2-amino-chlorobenzoyl moiety appears to be a key feature for conferring biological activity.

Future research should focus on the synthesis of a focused library of 2-Amino-6-chlorobenzoyl chloride derivatives and their systematic evaluation against a panel of cancer cell lines and microbial strains. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies will be necessary to identify their cellular targets and signaling pathways, ultimately paving the way for their potential translation into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for reacting 2-Amino-6-chlorobenzoyl chloride with primary amines

Application Note: Synthesis of N-Substituted 2-Amino-6-chlorobenzamides

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted 2-amino-6-chlorobenzamides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Anthranilamide derivatives, in general, exhibit a range of biological activities.[1] The reaction of 2-amino-6-chlorobenzoyl chloride with primary amines is a direct and efficient method for creating a diverse library of these amide compounds. This document provides a general protocol for this acylation reaction, outlining the reaction mechanism, experimental workflow, and key parameters for successful synthesis.

Reaction Principle: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. A second equivalent of the primary amine or an added non-nucleophilic base deprotonates the nitrogen, yielding the final N-substituted amide and an ammonium chloride salt.[2]

Experimental Protocol

This protocol provides a general method for the synthesis of N-substituted 2-amino-6-chlorobenzamides. The scale and specific conditions may require optimization based on the specific primary amine used.

Materials:

-

2-Amino-6-chlorobenzoyl chloride

-

Primary amine (e.g., benzylamine, aniline, etc.)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (Optional, but recommended)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) and a tertiary amine base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.[3][4]

-

Reagent Addition: Dissolve 2-amino-6-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes. The reaction is often exothermic, and slow addition is crucial to maintain the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-5 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess amine and base.

-

Wash with saturated aqueous NaHCO₃ solution to remove any remaining acidic impurities.

-

Wash with brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

-

Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.

Data Presentation: Representative Reaction Parameters

The optimal conditions for the acylation reaction can vary depending on the nucleophilicity and steric hindrance of the primary amine. The following table summarizes typical parameters for this class of reaction.

| Substrate Class | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aliphatic Primary Amine | TEA (1.2) | DCM | 0 to RT | 2 - 4 | 85 - 95 |

| Sterically Hindered Amine | DIPEA (1.5) | THF | 0 to 40 | 6 - 12 | 60 - 80 |

| Aniline Derivative | Pyridine | Pyridine | 0 to RT | 3 - 6 | 75 - 90 |

| Amino Acid Ester | TEA (2.0) | DCM/DMF | 0 to RT | 4 - 8 | 70 - 85 |

Note: Yields are representative and highly dependent on the specific substrates and purification method.

Visualizations

Reaction Mechanism

Caption: Nucleophilic addition-elimination mechanism for the acylation of a primary amine.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of N-substituted amides.

References

Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions Using 2-Amino-6-chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic acyl substitution reactions involving 2-amino-6-chlorobenzoyl chloride. This versatile reagent serves as a key building block in the synthesis of a variety of organic compounds, particularly heterocyclic systems with significant biological activity. The protocols detailed below are intended to serve as a guide for the synthesis of amides, esters, and thioesters, as well as their subsequent application in the development of novel therapeutic agents.

Introduction

2-Amino-6-chlorobenzoyl chloride is a bifunctional molecule featuring a highly reactive acyl chloride group and a nucleophilic amino group. This unique arrangement makes it a valuable precursor for the synthesis of a range of heterocyclic compounds, including quinazolinones, benzoxazinones, and benzothiazines. The chlorine substituent on the aromatic ring further modulates the electronic properties of the molecule and can be a site for further functionalization. The products derived from this reagent have shown promise in medicinal chemistry, exhibiting antimicrobial and anticancer properties.

Preparation of 2-Amino-6-chlorobenzoyl Chloride

The synthesis of 2-amino-6-chlorobenzoyl chloride from its corresponding carboxylic acid is a critical first step. The presence of the amino group requires careful selection of reagents to avoid unwanted side reactions. A common and effective method involves the use of thionyl chloride (SOCl₂).

Protocol 1: Synthesis of 2-Amino-6-chlorobenzoyl Chloride

This protocol describes the conversion of 2-amino-6-chlorobenzoic acid to 2-amino-6-chlorobenzoyl chloride.

Materials:

-

2-amino-6-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 2-amino-6-chlorobenzoyl chloride can be used in the next step without further purification.

Note: The amino group can potentially react with thionyl chloride. To minimize this, using a slight excess of thionyl chloride and maintaining anhydrous conditions is crucial. For sensitive applications, protection of the amino group may be considered, followed by deprotection after the acyl chloride formation.

Nucleophilic Acyl Substitution Reactions

2-Amino-6-chlorobenzoyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: General two-step mechanism for nucleophilic acyl substitution.

Synthesis of Amides

The reaction of 2-amino-6-chlorobenzoyl chloride with primary and secondary amines yields the corresponding amides. These amides are often precursors to quinazolinones.

Materials:

-

2-amino-6-chlorobenzoyl chloride

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Triethylamine (TEA) or pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C (ice bath).

-

Slowly add a solution of 2-amino-6-chlorobenzoyl chloride (1 equivalent) in anhydrous DCM to the amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 1: Synthesis of Various Amides from 2-Amino-6-chlorobenzoyl Chloride

| Nucleophile (Amine) | Product | Reaction Time (h) | Yield (%) |

| Aniline | 2-Amino-6-chloro-N-phenylbenzamide | 3 | ~85 |

| Benzylamine | N-Benzyl-2-amino-6-chlorobenzamide | 2.5 | ~90 |

| Diethylamine | 2-Amino-6-chloro-N,N-diethylbenzamide | 4 | ~80 |

Synthesis of Esters

Esterification can be achieved by reacting 2-amino-6-chlorobenzoyl chloride with alcohols or phenols.

Materials:

-

2-amino-6-chlorobenzoyl chloride

-

Alcohol or phenol (e.g., ethanol, phenol)

-

Pyridine (as a base and solvent)

-

Magnetic stirrer

Procedure:

-

Dissolve the alcohol or phenol (1 equivalent) in pyridine at 0 °C.

-

Slowly add 2-amino-6-chlorobenzoyl chloride (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the ester by column chromatography.

Table 2: Synthesis of Various Esters from 2-Amino-6-chlorobenzoyl Chloride

| Nucleophile (Alcohol/Phenol) | Product | Reaction Time (h) | Yield (%) |

| Ethanol | Ethyl 2-amino-6-chlorobenzoate | 6 | ~75 |

| Phenol | Phenyl 2-amino-6-chlorobenzoate | 8 | ~70 |

| Benzyl alcohol | Benzyl 2-amino-6-chlorobenzoate | 7 | ~80 |

Synthesis of Thioesters

The reaction with thiols provides the corresponding thioesters, which are also valuable synthetic intermediates.

Materials:

-

2-amino-6-chlorobenzoyl chloride

-

Thiol (e.g., thiophenol)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) (anhydrous)

-

Magnetic stirrer

Procedure:

-

Dissolve the thiol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM at 0 °C.

-

Add a solution of 2-amino-6-chlorobenzoyl chloride (1 equivalent) in DCM dropwise.

-

Stir at room temperature for 3-6 hours.

-

Work-up the reaction as described in Protocol 2.

-

Purify the product by column chromatography.

Table 3: Synthesis of Thioesters from 2-Amino-6-chlorobenzoyl Chloride

| Nucleophile (Thiol) | Product | Reaction Time (h) | Yield (%) |

| Thiophenol | S-Phenyl 2-amino-6-chlorobenzothioate | 4 | ~80 |

| Benzyl mercaptan | S-Benzyl 2-amino-6-chlorobenzothioate | 3.5 | ~85 |

Applications in Heterocyclic Synthesis

The products of nucleophilic acyl substitution on 2-amino-6-chlorobenzoyl chloride are key intermediates in the synthesis of various heterocyclic compounds with potential applications in drug discovery.

Synthesis of Quinazolinones

2-Amino-N-substituted-benzamides can undergo intramolecular cyclization to form quinazolinones, a class of compounds with diverse biological activities, including anticancer and antimicrobial effects.

Diagram 2: Synthetic Pathway to Quinazolinones

Caption: Synthetic workflow for quinazolinone synthesis.

Materials:

-

2-Amino-6-chloro-N-substituted-benzamide

-

Acetic anhydride or polyphosphoric acid (PPA)

-

Heating source

Procedure (using acetic anhydride):

-

Reflux the 2-amino-6-chloro-N-substituted-benzamide in acetic anhydride for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Synthesis of Benzoxazinones

The reaction with an appropriate bifunctional nucleophile can lead to the formation of benzoxazinones. For example, reaction with an alpha-hydroxy acid followed by cyclization.

Applications in Drug Development

Derivatives of 2-amino-6-chlorobenzoyl chloride have been investigated for their potential as therapeutic agents.

-

Anticancer Activity: Quinazolinone derivatives are known to act as inhibitors of various kinases involved in cancer cell proliferation and survival. The specific substitution patterns on the quinazolinone ring, which can be readily varied using different amines in the initial substitution reaction, are crucial for their activity.

-

Antimicrobial Activity: Certain amide and heterocyclic derivatives have shown promising activity against a range of bacterial and fungal strains. The presence of the chloro substituent is often associated with enhanced antimicrobial properties.

Diagram 3: Drug Development Workflow

Caption: Workflow from starting material to drug candidate.

Safety and Handling

2-Amino-6-chlorobenzoyl chloride is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. All reactions should be carried out with appropriate safety precautions.

Application of 2-Amino-6-chlorobenzoyl Chloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzoyl chloride is a reactive chemical intermediate with significant potential in medicinal chemistry. While not widely available as a standalone reagent, its precursor, 2-amino-6-chlorobenzoic acid, serves as a versatile building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities.[1] The presence of the amino group, the chloro substituent, and the reactive acyl chloride functionality (generated in situ or isolated) allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 2-Amino-6-chlorobenzoyl chloride in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.

Key Applications in Medicinal Chemistry

Derivatives of 2-Amino-6-chlorobenzoyl chloride are valuable scaffolds for the development of novel drugs. The 2-aminobenzoyl moiety is a key structural feature in a range of bioactive molecules. The chloro-substituent can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.

Potential therapeutic areas for derivatives of 2-Amino-6-chlorobenzoyl chloride include:

-

Anti-inflammatory Agents: The related 2-aminobenzoic acid (anthranilic acid) core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial Agents: The incorporation of this scaffold into heterocyclic systems can lead to compounds with antibacterial and antifungal properties.

-

Kinase Inhibitors: The 2-aminobenzamide framework is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzoyl Chloride (Representative Protocol)

This protocol describes the conversion of 2-Amino-6-chlorobenzoic acid to 2-Amino-6-chlorobenzoyl chloride using thionyl chloride. This method is adapted from general procedures for the synthesis of benzoyl chlorides.

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-Amino-6-chlorobenzoic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid) in a round-bottom flask, add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 2-Amino-6-chlorobenzoyl chloride can be used in the next step without further purification or can be purified by distillation under high vacuum.

Protocol 2: Synthesis of a 2-Amino-6-chloro-N-arylbenzamide Derivative (Representative Protocol)

This protocol outlines the reaction of 2-Amino-6-chlorobenzoyl chloride with a substituted aniline to form a benzamide derivative.

Materials:

-

2-Amino-6-chlorobenzoyl chloride (from Protocol 1)

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard work-up and purification equipment (separatory funnel, silica gel for column chromatography)

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Dissolve the crude 2-Amino-6-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-6-chloro-N-arylbenzamide derivative.

Data Presentation

The following table summarizes representative quantitative data for compounds containing a 2-aminobenzoyl or a related 2-aminobenzothiazole scaffold, illustrating their potential biological activities.

| Compound ID | Scaffold | Biological Target/Assay | Activity (IC₅₀/MIC) | Reference |

| BMS-350751 | 2-Amino-benzothiazole | Lck Kinase | 10 nM | [2] |

| BMS-358233 | 2-Amino-benzothiazole | Lck Kinase | 8 nM | [2] |

| Compound 6m | 2-Aminobenzimidazole | Aurora A Kinase | 27 nM | [3] |

| Compound 1n | 2-Aminobenzothiazole | Candida albicans | 4-8 µg/mL | [2] |

| Compound 1o | 2-Aminobenzothiazole | Candida albicans | 4-8 µg/mL | [2] |

Note: The data presented is for structurally related compounds to illustrate the potential of the 2-amino-6-chlorobenzoyl scaffold. Specific activity of direct derivatives should be determined experimentally.

Visualization of Workflows and Pathways

Caption: Synthetic workflow for the preparation of bioactive derivatives from 2-Amino-6-chlorobenzoic acid.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 2-Amino-6-chlorobenzoyl derivative.

References

The Role of 2-Amino-6-chlorobenzoyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzoyl chloride (CAS No. 227328-16-7) is a reactive acyl chloride that holds potential as a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific, documented applications of this particular reagent in the synthesis of marketed drugs are not widely available in the public domain, its chemical structure suggests its utility in the formation of 2-aminobenzophenone derivatives. These derivatives are crucial precursors for a range of biologically active molecules, including benzodiazepines, a class of psychoactive drugs. This document provides a generalized overview of its potential applications, along with a hypothetical experimental protocol for its use in the synthesis of a 2-aminobenzophenone, based on established chemical principles for similar compounds.

Potential Applications in Pharmaceutical Synthesis

The primary utility of 2-Amino-6-chlorobenzoyl chloride in pharmaceutical development lies in its ability to act as a building block for more complex molecules. Its bifunctional nature, containing both a reactive acyl chloride and an amino group, allows for a variety of chemical transformations.

Synthesis of 2-Aminobenzophenone Derivatives: